molecular formula C18H26N2O3S2 B3931257 4-propylphenyl (3-{[(diethylamino)carbonothioyl]thio}propanoyl)carbamate

4-propylphenyl (3-{[(diethylamino)carbonothioyl]thio}propanoyl)carbamate

Cat. No. B3931257
M. Wt: 382.5 g/mol
InChI Key: AVBZXBHISHNGAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-propylphenyl (3-{[(diethylamino)carbonothioyl]thio}propanoyl)carbamate, also known as D609, is a membrane-permeable inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC). It was first synthesized in 1987 by Dr. David L. Williams and his colleagues at the University of Michigan. Since then, D609 has been extensively studied for its potential applications in scientific research.

Mechanism of Action

4-propylphenyl (3-{[(diethylamino)carbonothioyl]thio}propanoyl)carbamate inhibits PC-PLC activity by binding to the enzyme and preventing it from hydrolyzing phosphatidylcholine into diacylglycerol and phosphocholine. This inhibition leads to a decrease in the production of diacylglycerol, which is an important second messenger in many cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of PC-PLC activity, this compound has been shown to inhibit the activity of other phospholipases, including phospholipase A2 and sphingomyelinase. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-propylphenyl (3-{[(diethylamino)carbonothioyl]thio}propanoyl)carbamate is its ability to inhibit PC-PLC activity in a dose-dependent manner. This makes it a valuable tool for studying the role of PC-PLC in various cellular processes. However, this compound has some limitations as well. For example, it is membrane-permeable, which can make it difficult to control the concentration of the inhibitor within cells. Additionally, this compound has been shown to have some off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research involving 4-propylphenyl (3-{[(diethylamino)carbonothioyl]thio}propanoyl)carbamate. One area of interest is the potential use of this compound as an anticancer agent. While this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, further studies are needed to determine its effectiveness against different types of cancer. Another potential area of research is the development of more specific inhibitors of PC-PLC. While this compound is a valuable tool for studying the role of PC-PLC in cellular processes, more specific inhibitors could help to elucidate the specific functions of this enzyme in different cell types and under different conditions.

Scientific Research Applications

4-propylphenyl (3-{[(diethylamino)carbonothioyl]thio}propanoyl)carbamate has been widely used in scientific research for its ability to inhibit PC-PLC activity. PC-PLC is an important enzyme that plays a critical role in various cellular processes, including signal transduction, membrane trafficking, and apoptosis. This compound has been shown to inhibit PC-PLC activity in a dose-dependent manner, making it a valuable tool for studying the role of PC-PLC in these processes.

properties

IUPAC Name

(4-propylphenyl) N-[3-(diethylcarbamothioylsulfanyl)propanoyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S2/c1-4-7-14-8-10-15(11-9-14)23-17(22)19-16(21)12-13-25-18(24)20(5-2)6-3/h8-11H,4-7,12-13H2,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBZXBHISHNGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC(=O)NC(=O)CCSC(=S)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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